molecular formula C16H19N3O5 B5826852 N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide

Cat. No.: B5826852
M. Wt: 333.34 g/mol
InChI Key: HIKZHNDZVKIOJZ-RQZCQDPDSA-N
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Description

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide: is a complex organic compound characterized by its unique spiro structure

Properties

IUPAC Name

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-23-13-6-10(12(19(21)22)7-14(13)24-2)9-17-18-15(20)11-8-16(11)4-3-5-16/h6-7,9,11H,3-5,8H2,1-2H3,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKZHNDZVKIOJZ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=O)C2CC23CCC3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC(=O)C2CC23CCC3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide typically involves a multi-step process:

    Formation of the Aldehyde Intermediate: The starting material, 4,5-dimethoxy-2-nitrobenzaldehyde, is prepared through nitration and subsequent methoxylation of benzaldehyde.

    Condensation Reaction: The aldehyde intermediate undergoes a condensation reaction with spiro[2.3]hexane-2-carboxamide in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine:

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Utilized in the development of probes for studying biological systems.

Industry:

    Polymer Science: Used in the synthesis of polymers with specific mechanical and thermal properties.

    Dye Industry: Potential application in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide exerts its effects involves interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spiro structure may also play a role in its binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

  • N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-1-carbohydrazide
  • N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carbohydrazide

Uniqueness:

  • Structural Features: The spiro structure is relatively rare and imparts unique chemical and physical properties.
  • Reactivity: The presence of both nitro and methoxy groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.

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